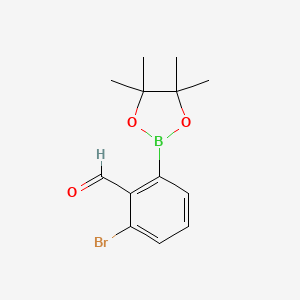
1-(2-Aminocyclopropyl)-3-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminocyclopropyl)-3-ethylurea is a compound that features a cyclopropyl ring with an amino group attached to it, along with an ethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopropyl)-3-ethylurea typically involves the formation of the cyclopropyl ring followed by the introduction of the amino and ethylurea groups. One common method involves the reaction of cyclopropanecarbaldehyde with an amine under basic conditions to form the aminocyclopropane intermediate. This intermediate is then reacted with an isocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered.
化学反応の分析
Types of Reactions
1-(2-Aminocyclopropyl)-3-ethylurea can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary or secondary amines.
科学的研究の応用
1-(2-Aminocyclopropyl)-3-ethylurea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(2-Aminocyclopropyl)-3-ethylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the cyclopropyl ring can provide steric hindrance that affects the binding affinity. The ethylurea moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
Similar Compounds
1-(2-Aminocyclopropyl)benzamide: This compound has a similar cyclopropyl ring and amino group but with a benzamide moiety instead of an ethylurea group.
Cyclopropylamine: A simpler compound with just the cyclopropyl ring and amino group.
Ethylurea: A compound with the ethylurea moiety but without the cyclopropyl ring.
Uniqueness
1-(2-Aminocyclopropyl)-3-ethylurea is unique due to the combination of the cyclopropyl ring, amino group, and ethylurea moiety
特性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
1-(2-aminocyclopropyl)-3-ethylurea |
InChI |
InChI=1S/C6H13N3O/c1-2-8-6(10)9-5-3-4(5)7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) |
InChIキー |
OOYHXVLYIUZSEN-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)


![N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)


